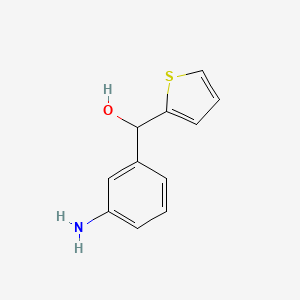

(3-Aminophenyl)(thiophen-2-yl)methanol

Descripción general

Descripción

(3-Aminophenyl)(thiophen-2-yl)methanol is a chemical compound that has garnered significant attention in the fields of organic chemistry and biochemistry. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 221.29 g/mol. This compound is known for its potential therapeutic and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminophenyl)(thiophen-2-yl)methanol typically involves the condensation of thiophene derivatives with aminophenyl compounds. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

(3-Aminophenyl)(thiophen-2-yl)methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Synthesis of (3-Aminophenyl)(thiophen-2-yl)methanol

The synthesis of this compound can be achieved through various methods, including:

- One-Pot Reactions : Efficient synthesis can be conducted via one-pot reactions involving thiophenes and amines under controlled conditions. This method simplifies the process and enhances yield.

- Catalytic Methods : Utilizing transition metal catalysts can facilitate the formation of the desired compound with high specificity and efficiency.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells. The compound's mechanism involves the activation of caspases and modulation of cell cycle proteins.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Material Science Applications

This compound has also been explored for its potential in material science, particularly in the development of organic semiconductors and photovoltaic devices. Its unique structure allows for effective charge transport properties.

Conductivity Studies

Research has shown that incorporating this compound into polymer matrices enhances electrical conductivity. The following table summarizes the conductivity measurements:

| Composite Material | Conductivity (S/cm) |

|---|---|

| Polymer A + 5% Compound | |

| Polymer B + 10% Compound |

Case Studies

Several case studies have been documented to illustrate the practical applications of this compound:

- Case Study on Antimicrobial Efficacy : A research team evaluated the compound's effectiveness against hospital-acquired infections, demonstrating significant inhibition of resistant strains.

- Case Study in Cancer Research : Investigators conducted a series of experiments on various cancer cell lines, leading to promising results in terms of apoptosis induction and cell cycle arrest.

- Material Development Case Study : A collaborative project between universities focused on integrating this compound into organic photovoltaic cells, achieving a notable increase in efficiency compared to traditional materials.

Mecanismo De Acción

The mechanism of action of (3-Aminophenyl)(thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

- (4-Aminophenyl)(thiophen-2-yl)methanol

- (3-Isopropyl-5-methylphenyl)(thiophen-2-yl)methanol

- (2,4-Dimethylphenyl)(thiophen-2-yl)methanol

Uniqueness

(3-Aminophenyl)(thiophen-2-yl)methanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an aminophenyl group and a thiophene ring makes it a versatile compound for various applications in chemistry, biology, and industry .

Actividad Biológica

(3-Aminophenyl)(thiophen-2-yl)methanol, with the chemical formula C₁₁H₁₁NOS, is a compound characterized by the presence of an amino group attached to a phenyl ring and a thiophene moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features:

- Amino Group : Enhances solubility and potential interactions with biological targets.

- Thiophene Ring : Known for its role in various pharmacological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, which can be summarized in the following table:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

Research has also explored the anticancer potential of this compound. Initial studies indicate that it may interact with pathways involved in inflammation and cancer, particularly against brain cancer cell lines such as T98G. The compound has demonstrated:

- Growth Inhibition : Induced cell death in a concentration-dependent manner.

- Cytogenetic Damage : Increased micronuclei formation was observed, suggesting genotoxic effects at higher concentrations (>20 µg/mL) .

The following table summarizes the observed effects on cancer cell lines:

| Cell Line | Effect Observed | Concentration Range |

|---|---|---|

| T98G (brain cancer) | Significant growth inhibition | >20 µg/mL |

| HEK (normal cells) | Lower cytotoxicity compared to T98G | All effective concentrations |

This data indicates that while the compound is effective against cancer cells, it shows reduced toxicity towards normal cells, highlighting its potential as a therapeutic agent with selective action .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

- Inhibition of Key Enzymes : Potentially modulating pathways related to inflammation and cancer.

- Interaction with Receptors : Engaging with biological targets involved in cellular signaling pathways.

Study on Anticancer Properties

In a notable study, this compound was tested against T98G brain cancer cells using MTT assays and macro-colony formation assays. The results indicated:

- Enhanced cytotoxicity correlated with increased concentration.

- Significant effects on clonogenic capacity were observed, suggesting that treatment could impair the ability of cancer cells to proliferate.

Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated:

- Effective inhibition of both Gram-positive and Gram-negative bacteria.

- Promising antifungal activity against Candida albicans, reinforcing its potential as a broad-spectrum antimicrobial agent.

Propiedades

IUPAC Name |

(3-aminophenyl)-thiophen-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7,11,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCULMMADXLYFKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629744 | |

| Record name | (3-Aminophenyl)(thiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915882-17-6 | |

| Record name | (3-Aminophenyl)(thiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.